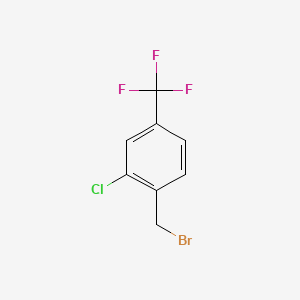

2-Chloro-4-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZUUFYFLNVTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279252-26-5 | |

| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Chloro-4-(trifluoromethyl)benzyl Bromide

For Immediate Release

Palo Alto, CA – January 24, 2026 – This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the mass spectrometry data for 2-Chloro-4-(trifluoromethyl)benzyl bromide (CAS No. 279252-26-5). This document offers a detailed exploration of the compound's fragmentation patterns, proposed experimental protocols for its analysis, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifluoromethyl and chloro substituents impart unique electronic properties that are often sought after in the design of bioactive molecules. Accurate analytical characterization of this reagent is paramount to ensure the quality and purity of downstream products. Mass spectrometry, a powerful analytical technique, provides crucial information about the molecular weight and structural integrity of this compound. This guide will delve into the expected mass spectral data for this compound, with a focus on electron ionization (EI) mass spectrometry.

Physicochemical Properties and Isotopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrClF₃ | Simson Pharma |

| Molecular Weight | 273.48 g/mol | Simson Pharma |

| Appearance | Likely a solid or liquid | - |

| Solubility | Insoluble in water; soluble in chloroform and methanol (Slightly) | Echemi[1], ChemicalBook[2] |

The presence of both chlorine and bromine atoms in the molecule gives rise to a characteristic and complex isotopic pattern in the mass spectrum. The natural isotopic abundances of these elements are:

-

Chlorine: ³⁵Cl (75.78%) and ³⁷Cl (24.22%)[3]

-

Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)

This results in a distinctive cluster of peaks for the molecular ion and any fragments containing both halogens, with M+, M+2, and M+4 peaks.

Proposed Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the analysis of this compound due to its volatility.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality data.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL.

-

Handling Precautions: this compound and its analogs are lachrymators and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-350 |

Predicted Mass Spectrum and Fragmentation Analysis

While an experimental mass spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the analysis of its structural analogs and established fragmentation principles.

Predicted Major Ions

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Relative Abundance | Notes |

| 272/274/276 | [C₈H₅BrClF₃]⁺• | Low | Molecular ion (M⁺•). The isotopic cluster will be characteristic of one Br and one Cl atom. |

| 193/195 | [C₈H₅ClF₃]⁺ | High | Loss of bromine radical (•Br). This is expected to be a prominent peak due to the formation of a stable benzyl cation. |

| 158 | [C₇H₅F₃]⁺• | Moderate | Loss of Br and Cl radicals. |

| 145 | [C₇H₅F₃]⁺ | Moderate | Tropylium ion rearrangement from the [M-Br-Cl] fragment. |

| 125 | [C₇H₄F₂]⁺ | Moderate | Loss of a fluorine radical from the [C₇H₅F₃]⁺ ion. |

Mechanistic Discussion of Fragmentation

The fragmentation of this compound under electron ionization is expected to be driven by the formation of a stable benzylic carbocation. The presence of electron-withdrawing groups, such as the trifluoromethyl and chloro substituents, will influence the stability of this cation and subsequent fragmentation pathways.[6][7][8]

-

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion radical, [C₈H₅BrClF₃]⁺•. Due to the presence of halogens, this peak is expected to be of low abundance.

-

Alpha-Cleavage and Formation of the Benzyl Cation: The most favorable fragmentation pathway for benzyl halides is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of the 2-chloro-4-(trifluoromethyl)benzyl cation ([C₈H₅ClF₃]⁺) at m/z 193/195.[9] The stability of this cation is a major driving force for this fragmentation.

-

Secondary Fragmentations: The benzyl cation can undergo further fragmentation. This can include the loss of a chlorine radical to form the ion at m/z 158. Subsequent rearrangement to a tropylium-like structure is also possible, which is a common fragmentation pathway for substituted benzyl cations.[10] Further fragmentation can involve the loss of fluorine radicals or neutral molecules like HF.

Conclusion

The mass spectrometry of this compound is characterized by a distinct isotopic signature due to the presence of chlorine and bromine, and a fragmentation pattern dominated by the formation of a stable substituted benzyl cation. This guide provides a robust framework for the analysis of this important chemical intermediate, offering a detailed experimental protocol and a well-supported interpretation of its expected mass spectrum. Researchers and drug development professionals can leverage this information to ensure the quality and integrity of their synthetic processes.

References

-

Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. PubMed. ([Link])

-

Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. ACS Publications. ([Link])

-

The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. ([Link])

-

Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. ResearchGate. ([Link])

-

GC-MS Sample Preparation. Organomation. ([Link])

-

Isotopic Abundances of the Elements. IUPAC. ([Link])

-

Stability and reactivity of the benzyl and tropylium cations in the gas phase. Canadian Science Publishing. ([Link])

-

Table of Isotopic Masses and Natural Abundances. ([Link])

-

GC-MS sample preparation and column choice guide. SCION Instruments. ([Link])

-

Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. ResearchGate. ([Link])

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. ([Link])

-

Isotope Abundance. Chemistry LibreTexts. ([Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

Mass Spectroscopy - Isotope Patterns. University of Calgary. ([Link])

-

Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. ([Link])

-

Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. PubMed. ([Link])

-

In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. MDPI. ([Link])

-

Phenol. Wikipedia. ([Link])

-

A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Agilent. ([Link])

-

Fragmentation mechanisms in electron impact mass spectrometry. ([Link])

-

Pentafluorobenzyl bromide. PubChem. ([Link])

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Stability and Handling of 2-Chloro-4-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, storage, and handling of 2-Chloro-4-(trifluoromethyl)benzyl bromide, a critical reagent in synthetic chemistry. As a highly reactive benzylic bromide, its efficacy in complex synthetic pathways is directly dependent on maintaining its chemical integrity. This document outlines the intrinsic vulnerabilities of the molecule and provides field-proven protocols to mitigate degradation, ensuring reproducible results in research and development.

Section 1: Compound Profile and Synthetic Utility

This compound (CAS No. 279252-26-5) is a substituted aromatic compound widely employed as an alkylating agent in organic synthesis.[1] Its structure is characterized by a benzyl bromide moiety, which is rendered highly reactive by the electron-withdrawing nature of the chloro and trifluoromethyl substituents on the aromatic ring.[2] These groups enhance the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity is leveraged in the pharmaceutical and agrochemical industries to introduce the 2-chloro-4-(trifluoromethyl)benzyl group into target molecules, a common strategy for enhancing properties such as metabolic stability and binding affinity.[1]

| Property | Value | Reference |

| CAS Number | 279252-26-5 | [3] |

| Molecular Formula | C₈H₅BrClF₃ | |

| Molecular Weight | 273.48 g/mol | |

| Synonyms | 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | [3] |

| Appearance | Solid |

Section 2: The Chemistry of Instability: Core Vulnerabilities

The synthetic utility of this compound is a direct consequence of its reactivity. However, this same reactivity makes it susceptible to degradation if not handled and stored correctly. Understanding these degradation pathways is fundamental to preserving the compound's quality.

Primary Degradation Pathway: Hydrolysis

The most significant vulnerability of this reagent is its sensitivity to moisture.[4][5] The benzylic carbon is highly electrophilic and readily attacked by nucleophiles, including water. This hydrolysis reaction results in the formation of 2-Chloro-4-(trifluoromethyl)benzyl alcohol and corrosive hydrogen bromide (HBr) gas.[6]

The generation of HBr is particularly problematic as it can create an acidic microenvironment that may catalyze further degradation of the starting material or acid-sensitive functional groups in a reaction mixture. This underscores the critical importance of maintaining anhydrous conditions during storage and handling.

Caption: Hydrolysis of this compound.

Photolytic and Thermal Sensitivity

Benzylic bromides, as a class, can be sensitive to light.[6][7] Exposure to UV radiation can potentially initiate free-radical chain reactions, leading to impurities. While the compound is generally stable at ambient temperatures, elevated temperatures or strong heating should be avoided as they significantly accelerate the rate of hydrolysis and other potential decomposition pathways.

Chemical Incompatibilities

The high electrophilicity of the benzylic carbon makes it incompatible with a range of common laboratory chemicals. Deliberate avoidance of these substances is crucial for preventing violent reactions and maintaining purity.

-

Strong Bases & Nucleophiles: Reacts readily with strong bases (e.g., NaOH, KOH), alcohols, and amines.[5][6][7]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[6][7]

Section 3: Recommended Storage and Handling Protocols

A self-validating system of storage and handling is essential. Each step in the protocol is designed to eliminate a specific mode of degradation, ensuring the compound's integrity from receipt to use.

Optimal Storage Conditions

Adherence to the correct storage conditions is the first line of defense against degradation. The following table summarizes the key parameters.

| Parameter | Recommendation | Causality and Rationale |

| Temperature | Store in a cool, dry place.[4][5] | Minimizes kinetic rates of degradation reactions. Avoids exposure to heat sources. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen).[4][5] | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidation. |

| Light | Store in an amber or opaque container.[7] | Protects the compound from light-induced degradation.[6] |

| Container | Tightly closed, original packaging.[4][7] | Prevents ingress of atmospheric moisture and contamination. Containers should be carefully resealed after use.[7] |

Step-by-Step Protocol for Handling and Aliquoting

This workflow is designed to prevent atmospheric moisture contamination, the most common handling error.

Caption: A validated workflow for handling moisture-sensitive reagents.

Detailed Experimental Protocol:

-

Preparation: Don all required Personal Protective Equipment (PPE). Conduct all operations within a certified chemical fume hood.[4][8] Prepare a source of dry inert gas (Argon is preferred) with a needle adapter for purging.

-

Temperature Equilibration: Remove the sealed container from its cool storage location (e.g., refrigerator). Crucially, allow the unopened container to warm to ambient room temperature for at least 30-60 minutes. This step is non-negotiable; opening a cold container will cause atmospheric moisture to condense directly onto the product, initiating hydrolysis.

-

Inert Atmosphere Purge: Once equilibrated, place the container and necessary tools (spatula, weighing vessel) into a glove bag or a flask that can be sealed and purged. Flush the workspace with a gentle stream of dry inert gas for several minutes to displace moist air.

-

Dispense Reagent: Briefly remove the container lid under the positive pressure of the inert atmosphere. Quickly dispense the required amount of the solid into a tared, dry receiving vessel. Minimize the time the container is open.

-

Secure Sealing: Before resealing the primary container, flush the headspace above the solid with inert gas. Tightly close the cap, and for long-term storage, wrap the cap and neck with parafilm as a secondary barrier against moisture ingress.

-

Return to Storage: Promptly return the sealed container to its designated cool, dark, and dry storage location.

Section 4: Monitoring Compound Integrity

For long-term storage or if contamination is suspected, it is prudent to verify the compound's integrity.

-

Visual Inspection: Any change from a free-flowing solid to a clumpy or discolored appearance may indicate moisture contamination.

-

Analytical Verification: The most reliable method is analytical testing. A ¹H NMR spectrum can be used to detect the presence of the hydrolyzed product, 2-Chloro-4-(trifluoromethyl)benzyl alcohol, which will exhibit a characteristic benzylic alcohol peak (δ ~4.5-4.8 ppm) and the disappearance of the benzyl bromide peak (δ ~4.4-4.6 ppm). GC-MS is also an effective tool for detecting this primary impurity.

Section 5: Safety and Hazard Management

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards: The compound causes severe skin burns and eye damage.[3][5] It is also a lachrymator (causes tearing) and may cause respiratory irritation.[5][7][8]

-

Handling Precautions: Always handle in a chemical fume hood.[8] Avoid creating dust. Do not breathe fumes or dust.[5] Ensure an emergency eye wash station and safety shower are immediately accessible.[5]

| Item | Specification | Rationale |

| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and chemical burns.[4] |

| Eye Protection | Tightly fitting safety goggles and a face shield.[4][5] | Protects against splashes and fumes, which cause severe eye damage. |

| Skin/Body Protection | Lab coat, long pants, closed-toe shoes. Consider a chemical-resistant apron. | Protects skin from accidental contact.[4] |

| Respiratory | Use only in a fume hood. A respirator may be needed for spill cleanup. | Prevents inhalation of the irritating and corrosive dust/fumes.[5] |

Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 6: Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its primary vulnerability is to hydrolysis, a reaction catalyzed by ambient moisture. By implementing a systematic approach to storage and handling—centered on maintaining a cool, dark, and scrupulously dry environment—researchers can ensure the reagent's purity and activity. The protocols outlined in this guide represent a self-validating system that, when followed, will lead to more reliable, reproducible, and safer scientific outcomes.

References

-

New Jersey Department of Health. Hazard Summary: Benzyl Bromide. Retrieved from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19683-19688. Retrieved from [Link]

-

Wikipedia. Phenol. Retrieved from [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis. Retrieved from [Link]

- Google Patents. (1998). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Hemminki, K. (1982). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 98(2), 147-153. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 279252-26-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. nj.gov [nj.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-(trifluoromethyl)benzyl bromide with Common Nucleophiles

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4-(trifluoromethyl)benzyl bromide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the molecule's electronic and steric properties and their influence on its reactions with a variety of common nucleophiles, including amines, alkoxides, thiolates, and carbanions. Detailed mechanistic insights into the prevalent S(_N)2 pathways are discussed, alongside practical, field-proven experimental protocols for conducting these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile building block.

Introduction: Structural Features and Reactivity Profile

This compound is a highly reactive electrophile owing to the synergistic electronic effects of its substituents and the inherent reactivity of the benzylic bromide. The trifluoromethyl group at the para position is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I), which significantly enhances the electrophilicity of the benzylic carbon.[1] This effect is crucial for activating the C-Br bond towards nucleophilic attack.

The chloro substituent at the ortho position introduces a more complex influence. While it also contributes an electron-withdrawing inductive effect, its primary impact is steric hindrance around the reaction center. This steric bulk can modulate the rate of nucleophilic substitution, a critical consideration in experimental design. The interplay of these electronic and steric factors dictates the substrate's reactivity and the optimal conditions for its synthetic transformations.

The primary mode of reaction for this compound with common nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) mechanism. The primary nature of the benzylic carbon and the absence of significant carbocation stabilizing groups (despite the benzylic position) favor a concerted backside attack by the nucleophile.

Caption: Experimental workflow for the N-alkylation of amines.

Representative Protocol: Synthesis of 1-(2-Chloro-4-(trifluoromethyl)benzyl)piperidine

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K(_2)CO(_3)) (2.0 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add piperidine and potassium carbonate.

-

Add acetonitrile and stir the suspension at room temperature for 15 minutes.

-

Add this compound to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzylated piperidine.

Reactions with O-Nucleophiles: Alcohols and Phenols

The formation of ethers via the Williamson ether synthesis is a key application of this compound. This involves the reaction with alkoxides or phenoxides, which are readily generated from the corresponding alcohols or phenols by deprotonation with a suitable base.

Causality Behind Experimental Choices

The choice of base is critical for the success of these reactions. For simple alcohols, a strong base like sodium hydride (NaH) is often necessary to generate the alkoxide in situ. For more acidic phenols, weaker bases such as potassium carbonate or cesium carbonate are generally sufficient. The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Representative Protocol: Synthesis of 1-(2-Chloro-4-(trifluoromethyl)benzyloxy)-4-methoxybenzene

Materials:

-

4-Methoxyphenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K(_2)CO(_3)) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

In a flask equipped with a stir bar, dissolve 4-methoxyphenol in DMF.

-

Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired ether.

Reactions with S-Nucleophiles: Thiols

Thioethers are readily synthesized by the reaction of this compound with thiols. These reactions are typically very efficient due to the high nucleophilicity of the thiolate anion.

Self-Validating Protocol Design

The generation of the thiolate is usually achieved in situ by treating the thiol with a base. The progress of the reaction can be easily monitored by the disappearance of the thiol's characteristic odor and by TLC. The formation of the thioether is often a clean reaction with high yields.

Representative Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)benzyl phenyl sulfide

Materials:

-

Thiophenol (1.0 eq)

-

This compound (1.05 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve thiophenol in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol dropwise at room temperature to generate the sodium thiophenoxide.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within a few hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry it over magnesium sulfate, and concentrate to give the crude thioether.

-

Purify by column chromatography if necessary.

Reactions with C-Nucleophiles: Enolates and Organometallics

The formation of carbon-carbon bonds using this compound is a powerful tool in organic synthesis. This is typically achieved by reacting it with soft carbon nucleophiles such as enolates derived from malonic esters or related active methylene compounds.

Mechanistic Pathway and Control

The C-alkylation of enolates is a classic S(_N)2 reaction. To ensure successful C-alkylation and avoid O-alkylation, it is crucial to use a suitable base and solvent system. Sodium ethoxide in ethanol is a common choice for the deprotonation of diethyl malonate.

Caption: Two-step process for the C-alkylation of diethyl malonate.

Representative Protocol: Synthesis of Diethyl 2-(2-Chloro-4-(trifluoromethyl)benzyl)malonate

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.0 eq)

-

This compound (1.0 eq)

-

Absolute ethanol (solvent)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

After stirring for 30 minutes, add this compound.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

-

Remove the ethanol under reduced pressure.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by vacuum distillation or column chromatography.

Summary of Reactivity and Data

The following table summarizes the expected reactivity and general conditions for the reaction of this compound with various common nucleophiles. The yields are estimates based on similar reactions reported in the literature and are intended for guidance.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Expected Yield |

| N-Nucleophiles | Piperidine | K(_2)CO(_3) | Acetonitrile | Reflux | High |

| Aniline | Et(_3)N | DMF | 80-100 | Moderate to High | |

| O-Nucleophiles | Sodium Methoxide | - | Methanol | Reflux | High |

| 4-Methoxyphenol | K(_2)CO(_3) | DMF | 60-80 | High | |

| S-Nucleophiles | Sodium Thiophenoxide | - | Ethanol | Room Temp. | Very High |

| C-Nucleophiles | Diethyl Malonate | NaOEt | Ethanol | Reflux | High |

| Other | Sodium Azide | - | DMF | Room Temp. | High |

| Potassium Cyanide | - | Ethanol/Water | Reflux | Moderate |

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide array of organic molecules. Its reactivity is dominated by the S(_N)2 mechanism, driven by the strong electron-withdrawing nature of the trifluoromethyl group. While the ortho-chloro substituent introduces some steric hindrance, this generally does not preclude efficient reactions with a broad range of nucleophiles under appropriate conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Klumpp, D. A. Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH, 2008. [Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 2024. [Link]

-

Khan Academy. Reactions at the benzylic position. Khan Academy. Accessed January 27, 2024. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Accessed January 27, 2024. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Accessed January 27, 2024. [Link]

-

Azizi, N., & Gholibeglo, E. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID, 2011. [Link]

-

Brainly. Describe the chemical reaction between sodium methoxide and benzyl bromide. Brainly. Accessed January 27, 2024. [Link]

-

Royal Society of Chemistry. Environmentally Benign Nucleophilic Substitution Reaction of Arylalkyl Halides in Water using CTAB as Inverse Phase Transfer. Royal Society of Chemistry. Accessed January 27, 2024. [Link]

-

Arkivoc. Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010. [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Master Organic Chemistry, 2012. [Link]

-

Organic Chemistry Portal. Benzyl azide synthesis by azidonation. Organic Chemistry Portal. Accessed January 27, 2024. [Link]

- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Organic Syntheses. Benzyl Cyanide. Organic Syntheses. Accessed January 27, 2024. [Link]

-

ResearchGate. SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with... ResearchGate. Accessed January 27, 2024. [Link]

-

Homework.Study.com. Benzyltriphenylphosphonium chloride is prepared via SN_2 reaction of triphenylphosphine (Ph_3P)... Homework.Study.com. Accessed January 27, 2024. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-alkylation using 2-Chloro-4-(trifluoromethyl)benzyl bromide

Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry

N-alkylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal to the structure of countless pharmaceuticals, agrochemicals, and functional materials. The introduction of substituted benzyl groups, in particular, can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. 2-Chloro-4-(trifluoromethyl)benzyl bromide is a valuable reagent in this context, offering a unique combination of electronic and steric properties that can be strategically employed in the synthesis of novel compounds. The presence of both a chloro and a trifluoromethyl group, both potent electron-withdrawing substituents, significantly modulates the reactivity of the benzylic carbon, making it a highly effective electrophile for N-alkylation reactions.

This guide provides a comprehensive overview of the principles and a detailed protocol for the N-alkylation of amines using this compound. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on reaction setup and optimization, and address potential challenges such as overalkylation and purification.

Chemical Properties and Safety Information

Before commencing any experimental work, a thorough understanding of the reagent's properties and adherence to strict safety protocols are paramount.

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 275.48 g/mol |

| Appearance | Typically a solid or oil |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances such as strong bases. Keep container tightly closed.[1][2] |

Safety Precautions: this compound and similar benzyl halides are corrosive and lachrymatory substances.[1] All handling must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2][3] Avoid inhalation of vapors and contact with skin and eyes.[1][2] In case of exposure, seek immediate medical attention.[1][2]

Reaction Mechanism: A Closer Look at the S(_N)2 Pathway

The N-alkylation of amines with this compound proceeds predominantly through a bimolecular nucleophilic substitution (S(N)2) mechanism. This is a concerted process where the nucleophilic amine attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[4]

Caption: The S(_N)2 mechanism of N-alkylation.

The rate of the S(_N)2 reaction is influenced by several factors, including the nature of the amine (nucleophile), the structure of the benzyl bromide (electrophile), the solvent, and the base used. Benzyl halides are particularly reactive in S(_N)2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state through π-orbital overlap.[5]

The electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring of this compound have a significant impact on its reactivity. These groups increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to unsubstituted benzyl bromide.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine substrate.

Materials and Equipment

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Inorganic base (e.g., Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), or Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Reaction Setup and Procedure

Caption: Experimental workflow for N-alkylation.

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and the inorganic base (1.5-2.0 eq.). Dissolve the solids in an appropriate volume of anhydrous solvent.

-

Addition of Electrophile: In a separate flask, dissolve this compound (1.0-1.2 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine/base mixture at room temperature.

-

Reaction: Heat the reaction mixture to a suitable temperature (typically between 50-80 °C) and stir. The optimal temperature and reaction time will depend on the reactivity of the amine.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and base. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure N-alkylated amine.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield and reaction time. The following table provides a general guideline for selecting appropriate conditions.

| Amine Type | Recommended Base | Recommended Solvent | Typical Temperature | Typical Reaction Time |

| Primary Aliphatic | K₂CO₃, DIPEA | Acetonitrile, THF | Room Temp to 60 °C | 2-12 hours |

| Secondary Aliphatic | K₂CO₃, DIPEA | Acetonitrile, THF | 50-80 °C | 4-24 hours |

| Primary Aromatic | K₂CO₃, NaHCO₃ | DMF, Acetonitrile | 60-100 °C | 6-24 hours |

| Secondary Aromatic | K₂CO₃ | DMF | 80-120 °C | 12-48 hours |

Troubleshooting and Mechanistic Insights

Challenge 1: Overalkylation (Polyalkylation)

A common side reaction, particularly with primary amines, is the formation of the dialkylated product.[6][7] This occurs because the initially formed secondary amine is often more nucleophilic than the starting primary amine.

Mitigation Strategies:

-

Stoichiometry Control: Use a molar excess of the amine relative to the benzyl bromide. This increases the probability of the electrophile reacting with the primary amine.

-

Slow Addition: Add the benzyl bromide solution slowly to the amine mixture to maintain a low concentration of the electrophile.

-

Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.

Challenge 2: Incomplete Reaction

For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may be sluggish.

Mitigation Strategies:

-

Stronger Base: Use a stronger base to ensure complete deprotonation of the amine, increasing its nucleophilicity.

-

Higher Temperature: Increase the reaction temperature to provide more energy to overcome the activation barrier.

-

Polar Aprotic Solvent: Solvents like DMF can accelerate S(_N)2 reactions.

Challenge 3: Purification Difficulties

Separating the desired product from unreacted starting materials and byproducts can be challenging.

Mitigation Strategies:

-

Acid-Base Extraction: If the product is a basic amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

-

Chromatography: Careful selection of the eluent system for column chromatography is crucial for achieving good separation.

Conclusion

This compound is a versatile and reactive reagent for the N-alkylation of a wide range of primary and secondary amines. A thorough understanding of the S(_N)2 reaction mechanism, careful control of reaction conditions to minimize side reactions, and appropriate purification techniques are key to successfully employing this valuable building block in organic synthesis. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals in their pursuit of novel and complex nitrogen-containing molecules.

References

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Patel, B. K., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Google Patents. (n.d.). EP1838658A1 - Process for preparing benzylated amines.

-

ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

-

SciRP.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. nj.gov [nj.gov]

- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 5. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Phase-Transfer Catalysis for Versatile Synthesis with 2-Chloro-4-(trifluoromethyl)benzyl bromide

Abstract

This guide provides a detailed framework for leveraging phase-transfer catalysis (PTC) in synthetic reactions involving 2-Chloro-4-(trifluoromethyl)benzyl bromide. This highly reactive benzylic halide is a critical building block for novel pharmaceuticals and advanced materials. However, its reactivity is often hampered by the poor solubility of nucleophilic reagents in compatible organic solvents. Phase-transfer catalysis elegantly circumvents this challenge by facilitating the transport of nucleophiles from an aqueous or solid phase into the organic phase, enabling efficient, high-yield transformations under mild conditions.[1][2] This document outlines the core principles of PTC, provides detailed, validated protocols for key synthetic applications (etherification and cyanation), and offers expert insights into reaction optimization and troubleshooting.

The Challenge and Opportunity of this compound

This compound is a valuable electrophile for introducing the 2-chloro-4-(trifluoromethyl)benzyl moiety into target molecules. The presence of two strong electron-withdrawing groups (–Cl and –CF₃) on the aromatic ring significantly activates the benzylic position towards nucleophilic substitution. While this inherent reactivity is advantageous, it presents a classic synthetic dilemma: many of the strong nucleophiles required for these reactions (e.g., alkali metal salts like NaCN or NaOH) are insoluble in the nonpolar organic solvents needed to dissolve the benzyl bromide substrate.

Phase-Transfer Catalysis (PTC) as the Solution:

PTC provides a powerful and green methodology to overcome this immiscibility barrier.[1][3] The technique relies on a phase-transfer agent, typically a quaternary ammonium or phosphonium salt, which is soluble in both aqueous and organic phases.[1][2] This catalyst forms a lipophilic ion pair with the nucleophile, shuttling it from the aqueous or solid phase into the organic phase where it can react with the benzyl bromide.[4][5] The result is a dramatic acceleration of reaction rates, higher yields, milder reaction conditions, and often, the elimination of expensive or hazardous aprotic polar solvents.[5]

The Mechanism of Phase-Transfer Catalysis

The catalytic cycle in a liquid-liquid PTC system for a nucleophilic substitution reaction can be visualized as a continuous extraction process.

-

Ion Exchange: In the aqueous phase, the phase-transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Nu⁻) from the reagent salt (M⁺Nu⁻).

-

Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] is sufficiently nonpolar to migrate across the phase boundary into the organic phase. This transfer is the crucial step that overcomes the insolubility of the nucleophile.

-

Organic Phase Reaction: In the organic phase, the "naked" or poorly solvated nucleophile is highly reactive and readily attacks the this compound (R-Br), forming the desired product (R-Nu) and regenerating the catalyst's original ion pair [Q⁺Br⁻].[4]

-

Catalyst Return: The [Q⁺Br⁻] ion pair, being more hydrophilic than [Q⁺Nu⁻], migrates back to the aqueous phase to begin the cycle anew.

This efficient cycle allows for a small, catalytic amount of the phase-transfer agent to facilitate the conversion of a large amount of substrate.

Caption: General mechanism of Phase-Transfer Catalysis (PTC).

Application & Protocols

Protocol 1: O-Alkylation (Ether Synthesis) with Phenol

This protocol details the synthesis of 2-chloro-4-(trifluoromethyl)benzyl phenyl ether. O-alkylation of phenols is a fundamental transformation, and PTC provides a robust method that avoids the need for strong, hazardous bases in anhydrous solvents.

Reaction Scheme:

(Note: A chemical drawing would be placed here showing this compound reacting with phenol to form the corresponding ether.)

Causality and Experimental Choices:

-

Catalyst: Tetrabutylammonium bromide (TBAB) is selected as the catalyst.[3][6][7] Its four butyl groups confer high lipophilicity, ensuring efficient transport of the phenoxide anion into the organic phase.[8] TBAB is also commercially available, relatively inexpensive, and environmentally benign.[6]

-

Solvent System: A biphasic system of Toluene and water is used. Toluene effectively dissolves the benzyl bromide substrate, while the aqueous phase dissolves the sodium hydroxide base and the sodium phenoxide intermediate.

-

Base: Sodium hydroxide (NaOH) is a strong, inexpensive base sufficient to deprotonate phenol (pKa ≈ 10) to form the highly nucleophilic phenoxide anion.

-

Temperature: The reaction is run at a moderately elevated temperature (60 °C) to ensure a reasonable reaction rate without promoting significant side reactions.

Materials and Reagents Table:

| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |

| This compound | 275.48 | 1.0 | 10.0 | 2.75 g |

| Phenol | 94.11 | 1.1 | 11.0 | 1.04 g |

| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | 15.0 | 0.60 g |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 0.5 | 0.16 g |

| Toluene | - | - | - | 40 mL |

| Deionized Water | - | - | - | 20 mL |

Step-by-Step Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.75 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), Tetrabutylammonium Bromide (0.16 g, 0.5 mmol), and toluene (40 mL).

-

Base Preparation: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15.0 mmol) in deionized water (20 mL). Caution: Dissolution is exothermic.

-

Reaction Initiation: Add the aqueous NaOH solution to the flask containing the organic mixture.

-

Heating and Stirring: Heat the biphasic mixture to 60 °C in an oil bath with vigorous stirring (approx. 700-800 RPM) to ensure adequate mixing between the phases.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting benzyl bromide spot on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted phenol, followed by saturated NaCl solution (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure ether product.

Protocol 2: Cyanation Reaction

This protocol describes the synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)acetonitrile. The cyanation of benzylic halides is a crucial step in the synthesis of many pharmaceuticals and agrochemicals, as the nitrile group is a versatile precursor to acids, amines, and amides.[9]

Reaction Scheme:

(Note: A chemical drawing would be placed here showing this compound reacting with sodium cyanide to form the corresponding nitrile.)

Causality and Experimental Choices:

-

Nucleophile: Sodium cyanide (NaCN) is an inexpensive and effective source of the cyanide nucleophile. Its low solubility in organic solvents makes PTC an ideal technique for this transformation.[10]

-

Catalyst: Benzyltriethylammonium chloride (TEBAC) is chosen. While TBAB is also effective, TEBAC is sometimes preferred for cyanation reactions and offers an alternative catalyst for process optimization.

-

Solvent System: A Dichloromethane (DCM)/water system is used. DCM is an excellent solvent for the benzyl bromide and the resulting nitrile product.

-

Safety: EXTREME CAUTION must be exercised. Sodium cyanide is highly toxic. All manipulations should be performed in a certified chemical fume hood. The work-up procedure is designed to quench and destroy any residual cyanide using an alkaline bleach solution.

Materials and Reagents Table:

| Reagent | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass/Volume |

| This compound | 275.48 | 1.0 | 10.0 | 2.75 g |

| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 15.0 | 0.74 g |

| Benzyltriethylammonium Chloride (TEBAC) | 227.77 | 0.05 | 0.5 | 0.11 g |

| Dichloromethane (DCM) | - | - | - | 40 mL |

| Deionized Water | - | - | - | 20 mL |

Step-by-Step Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (2.75 g, 10.0 mmol) and TEBAC (0.11 g, 0.5 mmol) in DCM (40 mL).

-

Nucleophile Preparation: In a separate beaker, carefully dissolve sodium cyanide (0.74 g, 15.0 mmol) in deionized water (20 mL).

-

Reaction Initiation: Add the aqueous NaCN solution to the vigorously stirring organic solution at room temperature.

-

Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is often mildly exothermic. Monitor the reaction by TLC (8:2 Hexanes:Ethyl Acetate). Completion is typically observed within 2-4 hours.

-

Cyanide Quench (CRITICAL STEP): Once the reaction is complete, cool the flask in an ice bath. While stirring, slowly add a solution of 10% NaOH (20 mL) followed by the slow, portion-wise addition of commercial bleach (sodium hypochlorite solution, ~15 mL) to the reaction mixture. This will oxidize and destroy excess cyanide. Stir for 1 hour.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers.

-

Extraction: Wash the organic layer with deionized water (2 x 20 mL) and then with saturated NaCl solution (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

-

Purification: The crude nitrile can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Step-by-step workflow for the PTC cyanation protocol.

Safety and Handling

-

This compound: This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[11][12] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11][12][13] Store in a cool, dry, well-ventilated area, away from moisture, under an inert atmosphere if possible.[12][13]

-

Phenol: Toxic and corrosive. Can cause severe chemical burns.[14] Avoid skin contact.

-

Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All procedures must be conducted in a fume hood, and a cyanide quench protocol must be followed.

-

General Benzyl Bromides: These compounds are generally irritants and lachrymators.[15] Handle with care and appropriate PPE.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inefficient stirring. 2. Inactive catalyst. 3. Low temperature. | 1. Increase stirring speed to >700 RPM. 2. Use a fresh, high-purity batch of catalyst. 3. Increase reaction temperature in 5-10 °C increments. |

| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of impurities in starting material. | 1. Lower the reaction temperature. 2. Purify the starting benzyl bromide before use. For cyanation, ensure the starting material is pure.[10] |

| Emulsion during Work-up | Vigorous shaking of the separatory funnel, especially with a basic aqueous phase. | Add a small amount of saturated NaCl (brine) solution to help break the emulsion. Use gentle inversions instead of vigorous shaking. |

| Low Yield in Cyanation | Low solubility or poor quality of the cyanide salt. | Use a high-quality, finely powdered sodium cyanide to maximize surface area and solubility. Ensure the PTC catalyst is active.[10] |

Conclusion

Phase-transfer catalysis is a highly effective, scalable, and often greener method for conducting nucleophilic substitution reactions with this compound. By overcoming the fundamental problem of phase incompatibility, PTC enables the use of inexpensive, water-soluble nucleophiles to achieve high-yield synthesis of valuable chemical intermediates under mild, controllable conditions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this versatile building block into their synthetic programs.

References

-

Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Online] Available at: [Link]

-

Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–200. [Online] Available at: [Link]

-

ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. [Online] Available at: [Link]

-

Wikipedia. Tetrabutylammonium bromide. [Online] Available at: [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). [Online] Available at: [Link]

-

American Institute of Chemists. starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Online] Available at: [Link]

-

Akbar, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5946. [Online] Available at: [Link]

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Online] Available at: [Link]

-

ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Online] Available at: [Link]

-

NPTEL Archive. Lecture 41 : Phase Transfer Catalysis. [Online] Available at: [Link]

-

ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Online] Available at: [Link]

-

National Institutes of Health. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Online] Available at: [Link]

-

CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Online] Available at: [Link]

-

ResearchGate. (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Online] Available at: [Link]

-

Chapter 1. [Online] Available at: [Link]

-

National Institutes of Health. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Online] Available at: [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Online] Available at: [Link]

-

ResearchGate. (PDF) Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. [Online] Available at: [Link]

-

National Institutes of Health. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Online] Available at: [Link]

-

Wikipedia. Phenol. [Online] Available at: [Link]

-

NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Online] Available at: [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 7. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Phenol - Wikipedia [en.wikipedia.org]

- 15. nj.gov [nj.gov]

Synthesis of Substituted Benzylamines Utilizing 2-Chloro-4-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

Introduction: The Strategic Importance of Substituted Benzylamines in Modern Drug Discovery

Substituted benzylamines are a cornerstone of medicinal chemistry, serving as pivotal structural motifs in a vast array of pharmacologically active compounds.[1] Their prevalence in drug candidates stems from their ability to engage in crucial binding interactions with biological targets, often mimicking the side chains of natural amino acids or acting as key pharmacophores. The incorporation of specific substituents on the benzyl ring, such as the chloro and trifluoromethyl groups found in 2-Chloro-4-(trifluoromethyl)benzyl bromide, allows for the fine-tuning of a molecule's physicochemical properties.[2] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity, ultimately leading to more potent and selective therapeutic agents.[3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing substituted benzylamines using this compound, offering detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Methodologies: A Mechanistic Perspective

The synthesis of substituted benzylamines from this compound primarily relies on two robust and versatile chemical transformations: nucleophilic substitution and reductive amination. The choice between these methods is often dictated by the desired substitution pattern on the amine, the availability of starting materials, and the scale of the reaction.

Nucleophilic Substitution: Direct Alkylation of Amines

Nucleophilic substitution represents the most direct approach for the formation of a carbon-nitrogen bond. In this reaction, an amine, acting as a nucleophile, displaces the bromide leaving group from the benzylic carbon of this compound. This reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary amines.[4][5]

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[6][7] This occurs because the newly formed secondary amine can also act as a nucleophile and react with another molecule of the benzyl bromide. To mitigate this, a large excess of the primary amine is often employed to favor the desired mono-alkylation product.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination offers a more controlled method for the synthesis of substituted benzylamines, particularly for primary amines, and is highly effective for preparing secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.[6][9]

To synthesize a primary benzylamine using this method with this compound as the starting material, a two-step sequence is necessary. First, the benzyl bromide is converted to the corresponding aldehyde, 2-chloro-4-(trifluoromethyl)benzaldehyde. This aldehyde is then reacted with ammonia or an ammonia equivalent, followed by reduction. For secondary or tertiary amines, the aldehyde is reacted with a primary or secondary amine, respectively.

A key advantage of reductive amination is the ability to use a wider range of reducing agents that selectively reduce the imine in the presence of the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][10]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Benzylamines via Nucleophilic Substitution

This protocol describes the synthesis of a secondary amine by reacting this compound with a primary amine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| This compound | 275.48 | - | 2.75 g | 10 mmol |

| Primary Amine (e.g., Benzylamine) | 107.15 | 0.981 | 3.22 g (3.28 mL) | 30 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | - | 2.76 g | 20 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 0.786 | 50 mL | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.75 g, 10 mmol), the primary amine (30 mmol, 3.0 equivalents), and potassium carbonate (2.76 g, 20 mmol, 2.0 equivalents).

-

Add acetonitrile (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and amine hydrobromide salt and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzylamine.

Protocol 2: Synthesis of a Primary Benzylamine via the Gabriel Synthesis

The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the issue of over-alkylation.[11] It involves the alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide.

Part A: Synthesis of N-(2-Chloro-4-(trifluoromethyl)benzyl)phthalimide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| This compound | 275.48 | - | 2.75 g | 10 mmol |

| Potassium Phthalimide | 185.22 | - | 2.04 g | 11 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 25 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium phthalimide (2.04 g, 11 mmol, 1.1 equivalents) in N,N-dimethylformamide (25 mL).

-

Add this compound (2.75 g, 10 mmol) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-(2-Chloro-4-(trifluoromethyl)benzyl)phthalimide.

Part B: Hydrazinolysis to the Primary Benzylamine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| N-(2-Chloro-4-(trifluoromethyl)benzyl)phthalimide | 341.71 | - | 3.42 g | 10 mmol |

| Hydrazine Monohydrate (N₂H₄·H₂O) | 50.06 | 1.032 | 0.75 g (0.73 mL) | 15 mmol |

| Ethanol | 46.07 | 0.789 | 50 mL | - |

| Hydrochloric Acid (concentrated) | 36.46 | 1.18 | As needed | - |

| Sodium Hydroxide (10% aqueous solution) | 40.00 | - | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | As needed | - |

Procedure:

-

Suspend N-(2-Chloro-4-(trifluoromethyl)benzyl)phthalimide (3.42 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (0.75 g, 15 mmol, 1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and add concentrated hydrochloric acid to adjust the pH to ~1-2.

-

Filter the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a 10% sodium hydroxide solution to a pH of ~12-14.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary benzylamine.[12]

Purification and Characterization

Purification of the synthesized benzylamines is typically achieved by flash column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product. For basic amines, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent system to prevent tailing on the silica gel.

Alternatively, acidic extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to form the water-soluble ammonium salt. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent.[13]

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

The synthesis of substituted benzylamines from this compound is a well-established and versatile process in medicinal chemistry. Both nucleophilic substitution and reductive amination offer effective routes to these valuable building blocks. While direct alkylation is a straightforward approach, careful control of reaction conditions is necessary to avoid over-alkylation. The Gabriel synthesis provides a reliable alternative for the clean synthesis of primary benzylamines. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to efficiently and effectively synthesize a wide range of substituted benzylamines for their drug discovery programs.

References

-

Nigh, W. G. The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 52(10), 670. ([Link])

-

Wikipedia. Benzylamine. ([Link])

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2013). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 3(45), 23045-23051. ([Link])

- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. ()

-

Vicker, N., Bailey, H. V., & Smith, A. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 24(15), 2755. ([Link])

-

Vargas-Ceballos, M. A., et al. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(1), 1-8. ([Link])

-

Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. ([Link])

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2013). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. ([Link])

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])

- Google Patents. (1999).

- Google Patents. (1961).

-

Hall, H. K. (1986). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1745-1750. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. ([Link])

-

Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. ([Link])

-

Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. ([Link])

-

The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! ([Link])

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. ([Link])

-

ResearchGate. (2023). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ([Link])

-

DeMatteo, M. P., et al. (2011). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 13(24), 6496–6499. ([Link])

-

ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ([Link])

-

Collins, C. J., et al. (1996). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Synthetic Communications, 26(14), 2709-2714. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. asccollegekolhar.in [asccollegekolhar.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]